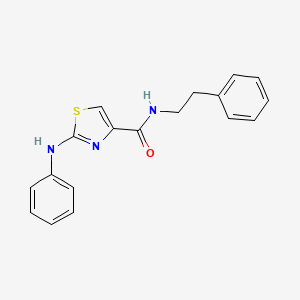![molecular formula C19H15F2N3O2S B6575488 N-[4-(difluoromethoxy)phenyl]-4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-amine CAS No. 1105220-36-7](/img/structure/B6575488.png)
N-[4-(difluoromethoxy)phenyl]-4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a difluoromethoxy group attached to a phenyl ring, a dihydroindole group, and a thiazol-2-amine group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The difluoromethoxy group would introduce electron-withdrawing fluorine atoms, which could have interesting effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been reported to exhibit anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
The indole scaffold, present in our compound, has been found in many important synthetic drug molecules used in cancer treatment . This suggests potential anticancer applications.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity , indicating a potential application of our compound in HIV treatment.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . This suggests that our compound could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties , indicating potential use of our compound in combating various microbial infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity , suggesting a potential application of our compound in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to exhibit antidiabetic properties , indicating potential use of our compound in the treatment of diabetes.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c20-18(21)26-14-7-5-13(6-8-14)22-19-23-15(11-27-19)17(25)24-10-9-12-3-1-2-4-16(12)24/h1-8,11,18H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMHVLSPXHGNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575421.png)
![N-[(cyclohexylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575427.png)
![N-{[(3-chlorophenyl)carbamoyl]amino}-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575432.png)
![N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575440.png)
![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575448.png)
![2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6575451.png)
![4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide](/img/structure/B6575466.png)
![N-(2,4-dimethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6575467.png)


![2-(benzylsulfanyl)-1-{4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6575491.png)
![2,5-dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575512.png)
![ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate](/img/structure/B6575514.png)
![ethyl 4-(2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B6575519.png)